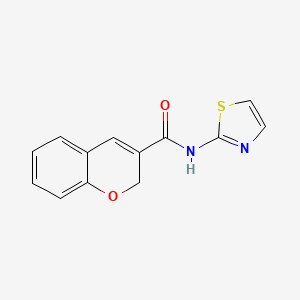

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound that belongs to the class of organic compounds known as chromenes and thiazoles. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Thiazoles, on the other hand, are known for their antimicrobial and antifungal activities. The combination of these two moieties in a single compound makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory and analgesic activity .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar properties.

Result of Action

Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the presence of these solvents .

Preparation Methods

The synthesis of N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the reaction of 2-aminothiazole with 3-formylchromone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or chromene moiety is substituted with other functional groups. .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.

Biology: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. .

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer, infections, and inflammatory conditions.

Industry: The compound is used in the development of new materials with specific properties, such as improved stability, solubility, and bioavailability

Comparison with Similar Compounds

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

Benzothiazole derivatives: These compounds also contain a thiazole moiety and have shown similar biological activities, including antimicrobial and anticancer properties

Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Chromene derivatives: These compounds are known for their antioxidant, anti-inflammatory, and anticancer activities.

The uniqueness of this compound lies in the combination of the chromene and thiazole moieties, which may result in synergistic effects and enhanced biological activities compared to individual chromene or thiazole derivatives.

Biological Activity

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound combines the chromene and thiazole moieties, which are known for their pharmacological potential. The structural features contribute to its interaction with various biological targets.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

| Pseudomonas aeruginosa | 1.5 | 3.0 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound is particularly effective against Candida albicans, showcasing its potential as an antifungal agent .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies reveal that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon Cancer) | 5.0 |

| MCF7 (Breast Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

The IC50 values indicate that the compound effectively reduces cell viability in these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may modulate receptors related to inflammatory responses and apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of bacteria, showing promising results in reducing bacterial load in vitro and in vivo models .

- Cancer Cell Line Study : In a controlled experiment using HCT116 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, underscoring its potential as an anticancer drug .

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-12(15-13-14-5-6-18-13)10-7-9-3-1-2-4-11(9)17-8-10/h1-7H,8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQFWTWWMNXZMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.